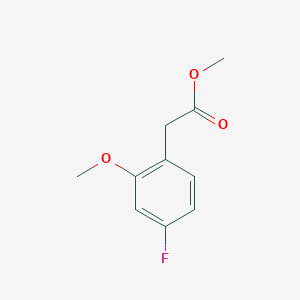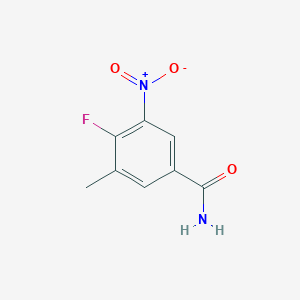
N,N',Ninvertedexclamationmark+/--Tris(3-pyridinyl)phosphorothioictriamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide: is a compound with significant interest in the field of chemistry due to its unique structure and properties. It consists of three pyridine rings attached to a phosphorothioic triamide core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide typically involves the reaction of phosphorothioic triamide with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioic oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s unique structure and reactivity are explored for potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential use in treating various diseases.
Industry: In the industrial sector, N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide is used as an additive in materials science. Its properties enhance the performance of polymers and other materials, making it valuable in manufacturing processes.
Mechanism of Action
The mechanism by which N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
- N,N’,N’'-Tri-2-pyridinylphosphorothioic triamide
Uniqueness: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide stands out due to its specific arrangement of pyridine rings and the phosphorothioic triamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H15N6PS |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-bis(pyridin-3-ylamino)phosphinothioylpyridin-2-amine |
InChI |
InChI=1S/C15H15N6PS/c23-22(19-13-5-3-8-16-11-13,20-14-6-4-9-17-12-14)21-15-7-1-2-10-18-15/h1-12H,(H3,18,19,20,21,23) |
InChI Key |
PPQSLFWTOUEZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)


![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)



![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
